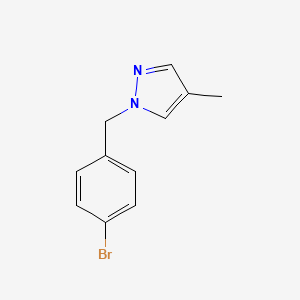

1-(4-Bromobenzyl)-4-methyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11BrN2 |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-methylpyrazole |

InChI |

InChI=1S/C11H11BrN2/c1-9-6-13-14(7-9)8-10-2-4-11(12)5-3-10/h2-7H,8H2,1H3 |

InChI Key |

FCLJXIHTNNTGSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Bromobenzyl 4 Methyl 1h Pyrazole

Precursor Synthesis and Building Block Derivation for Pyrazole (B372694) Core Formation

The synthesis of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazole fundamentally relies on the availability of key precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic core and its substituents. The primary building blocks are a hydrazine (B178648) derivative, which incorporates the N1-substituent, and a three-carbon unit that forms the backbone of the pyrazole ring and includes the C4-methyl group.

Two principal retrosynthetic pathways dictate the required precursors:

Pathway A: Direct Cyclization. This approach involves the reaction of 4-bromobenzylhydrazine (B1284536) with a suitable 1,3-dicarbonyl compound or its equivalent that can introduce the 4-methyl group. The synthesis of 4-bromobenzylhydrazine can be achieved from 4-bromobenzyl halide through various standard procedures. The three-carbon component is typically a derivative of acetoacetic acid or a related β-dicarbonyl compound where the central carbon will become the C4 position of the pyrazole.

Pathway B: Post-Cyclization N-Alkylation. This strategy begins with the synthesis of the 4-methyl-1H-pyrazole core, which is then N-alkylated. The precursors for this pathway are hydrazine (or a simple derivative) and a 1,3-dicarbonyl equivalent for the pyrazole core, along with 4-bromobenzyl bromide (or a related halide) for the subsequent alkylation step. A documented synthesis for 4-methylpyrazole (B1673528) involves the reaction of 1,1,3,3-tetraethoxy-2-methyl-propane with hydrazine sulfate (B86663). chemicalbook.comgoogle.com

The selection of the pathway and corresponding precursors is often determined by the commercial availability of starting materials, desired regiochemical outcome, and scalability of the reaction.

Direct Pyrazole Ring Formation Strategies and their Adaptability to this compound

Direct formation strategies construct the substituted pyrazole ring in a single cyclization step from acyclic precursors. These methods are often convergent and atom-economical.

Cyclocondensation Reactions Involving Hydrazine Derivatives and 1,3-Dicarbonyl Compounds or Equivalents

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govmdpi.comchim.it To synthesize this compound, this reaction would involve 4-bromobenzylhydrazine and a 1,3-dicarbonyl compound that can yield a methyl group at the 4-position.

The reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine can potentially lead to two regioisomeric pyrazole products. nih.gov However, the regioselectivity can often be controlled by the reaction conditions and the electronic and steric nature of the substituents on both reactants. nih.gov For instance, using β-ketoesters or β-enaminones can provide greater regiochemical control. nih.govorganic-chemistry.org The reaction of 4-bromobenzylhydrazine with a precursor like 2-methyl-3-oxobutanal or its synthetic equivalent would be a direct route to the target compound.

| Hydrazine Derivative | 1,3-Dicarbonyl Equivalent | Expected Product | Key Considerations | Reference |

|---|---|---|---|---|

| 4-Bromobenzylhydrazine | 2-Methylmalondialdehyde or equivalent (e.g., 1,1,3,3-Tetraethoxy-2-methylpropane) | This compound | Control of reaction conditions (pH, temperature) is crucial for preventing side reactions and ensuring high yield. | chemicalbook.comnih.gov |

| 4-Bromobenzylhydrazine | Acetoacetaldehyde or equivalent | Potential mixture of 1-(4-Bromobenzyl)-3-methyl-1H-pyrazole and 1-(4-Bromobenzyl)-5-methyl-1H-pyrazole. Not suitable for 4-methyl isomer. | Illustrates the regioselectivity challenge with common unsymmetrical diketones. | nih.govmdpi.com |

| Hydrazine | 1,1,3,3-Tetraethoxy-2-methyl-propane | 4-Methyl-1H-pyrazole (precursor for post-cyclization) | A well-established route to the core heterocycle, which can then be functionalized. | chemicalbook.comgoogle.com |

1,3-Dipolar Cycloaddition Reactions (e.g., Diazo Compounds with Alkynes)

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, provides another powerful route to pyrazoles. mdpi.com This reaction typically involves a diazo compound reacting with an alkyne or an alkene followed by oxidation. nih.govresearchgate.net To adapt this for the synthesis of this compound, one could envision a reaction between a diazo compound and a substituted alkyne.

For example, the reaction of (diazomethyl)benzene (derived from benzaldehyde) with a methyl-substituted alkyne could form the ring. However, introducing the specific 4-bromobenzyl and 4-methyl substituents in the correct positions via this method can be challenging and may require multi-step preparation of the dipolarophile and the 1,3-dipole. An alternative involves the cycloaddition of nitrilimines, generated in situ from hydrazonoyl halides, with alkynes. rsc.org This approach could potentially offer better regiocontrol for obtaining the desired substitution pattern.

Multi-Component Reaction (MCR) Approaches for Pyrazole Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single pot. mdpi.com Several MCRs for pyrazole synthesis have been developed. nih.govnih.govbeilstein-journals.org A plausible MCR strategy for this compound could involve the one-pot reaction of 4-bromobenzylhydrazine, a source for the C4-methyl carbon (like a β-ketoester), and another component to complete the pyrazole ring. mdpi.combeilstein-journals.org These reactions often proceed through a sequence of condensations and cyclizations, providing rapid access to highly substituted pyrazole libraries. nih.govacs.org

Metal-Catalyzed Cyclization and Coupling Pathways for Pyrazole Ring Assembly

Transition-metal catalysis has emerged as a versatile tool for heterocycle synthesis, including pyrazoles. researchgate.netrsc.org Metal-catalyzed methods can offer unique reaction pathways and improved selectivity. For instance, copper- or palladium-catalyzed domino reactions can be employed to construct the pyrazole ring from simple starting materials. nih.gov A potential metal-catalyzed route could involve the coupling of an alkyne, a nitrile, and a titanium imido complex, which forms the N-N bond in the final step, avoiding the direct use of hydrazine. nih.gov While powerful, adapting these methods for the specific substitution pattern of this compound would depend on the availability of suitably functionalized starting materials.

Post-Cyclization Functionalization for Incorporating 1-(4-Bromobenzyl) and 4-Methyl Substituents

An alternative and highly practical approach is the functionalization of a pre-formed pyrazole ring. This strategy separates the construction of the core heterocycle from the introduction of its substituents. The most direct route in this category involves the N-alkylation of 4-methyl-1H-pyrazole.

Synthesis of 4-Methyl-1H-pyrazole: As mentioned, this precursor can be synthesized efficiently via the cyclocondensation of 1,1,3,3-tetraethoxy-2-methyl-propane and hydrazine sulfate. chemicalbook.comgoogle.com

N-Alkylation: The subsequent N-alkylation of 4-methyl-1H-pyrazole with 4-bromobenzyl bromide is a standard transformation. electronicsandbooks.com The pyrazole nitrogen is nucleophilic and readily reacts with alkyl halides. The reaction is typically carried out in the presence of a base (e.g., K₂CO₃, NaH, NaOH) to deprotonate the pyrazole NH, enhancing its nucleophilicity. researchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can also be used to facilitate the reaction, sometimes under solvent-free conditions. researchgate.netresearchgate.net

A key advantage of this method is that it avoids the regioselectivity issues associated with direct cyclization, as the 4-methyl-1H-pyrazole precursor is symmetrical with respect to the two nitrogen atoms, leading to a single N-alkylated product.

| Pyrazole Substrate | Alkylating Agent | Typical Reagents/Catalysts | Product | Key Features | Reference |

|---|---|---|---|---|---|

| 4-Methyl-1H-pyrazole | 4-Bromobenzyl bromide | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF, Acetonitrile) | This compound | High regioselectivity, straightforward procedure. | electronicsandbooks.comresearchgate.net |

| 4-Methyl-1H-pyrazole | 4-Bromobenzyl bromide | NaOH, Tetrabutylammonium hydrogen sulfate (TBAHS) | This compound | Phase-transfer catalysis, potentially solvent-free conditions. | researchgate.net |

Another, though less common, post-functionalization strategy could involve introducing the methyl group at the C4 position of a pre-formed 1-(4-bromobenzyl)-1H-pyrazole. This would typically require a C-H functionalization or a halogenation/coupling sequence at the 4-position, which can be more complex than the N-alkylation route.

N-Alkylation/Arylation Procedures for N-1 Position of Pyrazole Ring

The most common and direct approach for the synthesis of this compound involves the N-alkylation of 4-methyl-1H-pyrazole with a suitable 4-bromobenzyl halide. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the pyrazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-bromobenzyl halide.

The choice of base and solvent plays a crucial role in the success of this alkylation. A variety of bases can be employed to deprotonate the 4-methyl-1H-pyrazole, thereby increasing its nucleophilicity. Common bases include alkali metal carbonates such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), and strong bases like sodium hydride (NaH). The selection of the base can influence the reaction rate and, in some cases, the regioselectivity of the alkylation.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), which can solvate the cation of the base and facilitate the nucleophilic attack. The general reaction scheme is as follows:

Table 1: Reaction Conditions for N-Alkylation of 4-methyl-1H-pyrazole

Regioselective Introduction of Methyl and 4-Bromobenzyl Moieties on the Pyrazole Scaffold

Achieving the desired 1,4-disubstituted pattern in this compound necessitates a regioselective synthetic strategy. When starting with an unsubstituted pyrazole, the direct introduction of two different substituents at the N-1 and C-4 positions can lead to a mixture of isomers. Therefore, a stepwise approach is generally preferred.

One effective strategy begins with the synthesis of 4-methyl-1H-pyrazole. This can be achieved through various methods, such as the reaction of a β-dicarbonyl compound with hydrazine. Once 4-methyl-1H-pyrazole is obtained, the regioselective N-alkylation with 4-bromobenzyl bromide at the N-1 position is carried out as described in the previous section. The presence of the methyl group at the C-4 position generally does not significantly hinder the N-alkylation at the adjacent N-1 position. The steric and electronic effects of the substituents on the pyrazole ring can influence the regioselectivity of N-substitution reactions under basic conditions. For 3-substituted pyrazoles, N1-alkylation is often favored when using potassium carbonate in DMSO.

Optimization of Reaction Conditions for Enhanced Selectivity and Yields

To maximize the yield and selectivity of the synthesis of this compound, several reaction parameters can be optimized. These include the choice of the leaving group on the benzyl (B1604629) moiety, the nature of the base and solvent, the reaction temperature, and the reaction time.

Leaving Group: While both 4-bromobenzyl bromide and 4-bromobenzyl chloride can be used, the bromide is generally more reactive due to the better leaving group ability of the bromide ion, which can lead to shorter reaction times and milder reaction conditions.

Base and Solvent System: The combination of a moderately strong base like potassium carbonate with a polar aprotic solvent such as DMF or acetonitrile is often a good starting point. For less reactive starting materials, a stronger base like sodium hydride in an ethereal solvent like THF might be necessary. The optimization of the base and solvent system is crucial to ensure efficient deprotonation of the pyrazole and to facilitate the subsequent nucleophilic substitution.

Temperature and Reaction Time: The N-alkylation of pyrazoles can often be performed at room temperature, which is advantageous for minimizing side reactions. However, if the reaction is sluggish, gentle heating may be required. The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and to avoid the formation of degradation products.

Table 2: Optimization Parameters for the Synthesis of this compound

Green Chemistry Principles Applied to the Synthesis of this compound

In recent years, the principles of green chemistry have become increasingly important in organic synthesis. For the preparation of this compound, several green chemistry approaches can be considered to minimize the environmental impact of the synthesis.

Alternative Energy Sources: Microwave irradiation and ultrasound assistance are two prominent green techniques that can significantly accelerate chemical reactions, often leading to higher yields and reduced side product formation in shorter reaction times. The synthesis of pyrazole derivatives has been shown to be amenable to both microwave-assisted and ultrasound-assisted conditions. These methods can often be performed with reduced solvent volumes or even under solvent-free conditions.

Green Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. For the N-alkylation of pyrazoles, exploring the use of greener solvents such as ethanol, water, or ionic liquids could be a valuable alternative to traditional volatile organic compounds like DMF and acetonitrile.

Catalysis: The use of catalysts can reduce the need for stoichiometric reagents and can lead to more efficient and selective reactions. While the N-alkylation of pyrazoles is often carried out under basic conditions, the development of catalytic methods, for instance, using phase-transfer catalysts, could offer a greener alternative by reducing the amount of base required and simplifying the work-up procedure.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Mechanistic Investigations of Synthetic Transformations Involving 1 4 Bromobenzyl 4 Methyl 1h Pyrazole and Its Precursors

Reaction Mechanism Elucidation for Pyrazole (B372694) Ring Construction (e.g., Cyclocondensation, Cycloaddition)

The formation of the 4-methyl-1H-pyrazole ring, the core of the target molecule, is typically achieved through two primary mechanistic pathways: cyclocondensation and [3+2] cycloaddition.

Cyclocondensation Reactions: The most classical and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov In the context of forming the 4-methyl-1H-pyrazole precursor, the reaction would proceed between a suitable hydrazine (e.g., hydrazine hydrate) and a 1,3-dielectrophile containing the required methyl group at the central carbon, such as 3-methyl-2,4-pentanedione (B1204033) or its synthetic equivalent.

The mechanism initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting intermediate, a dihydropyrazole (pyrazoline), then undergoes dehydration (elimination of a water molecule) to form the stable, aromatic pyrazole ring. researchgate.net The regioselectivity of this reaction, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is a critical aspect governed by the relative reactivity of the carbonyl groups and steric hindrance. nih.gov

[3+2] Cycloaddition Reactions: [3+2] Cycloaddition reactions offer a powerful and versatile alternative for constructing the pyrazole ring, forming two new bonds in a single step. beilstein-journals.org These reactions typically involve a three-atom component (like a diazo compound or a nitrile imine) and a two-atom component (an alkyne or an alkene). organic-chemistry.org For instance, the reaction of a diazo compound, generated in situ from a tosylhydrazone, with an appropriately substituted alkyne can yield the pyrazole core. organic-chemistry.org

Another prominent cycloaddition pathway is the 1,3-dipolar cycloaddition. organic-chemistry.org This can involve the in-situ generation of a nitrile imine from a hydrazonoyl halide, which then reacts with an alkene or alkyne. organic-chemistry.org The mechanism is a concerted pericyclic reaction, although stepwise pathways involving zwitterionic intermediates have also been proposed, particularly in reactions with polarized reactants. organic-chemistry.orgnih.gov This method provides access to a wide array of substituted pyrazoles under mild conditions. nih.gov

Table 1: Mechanistic Comparison of Pyrazole Ring Construction Methods

| Method | Key Precursors | Mechanistic Pathway | Key Features |

| Knorr Cyclocondensation | 1,3-Dicarbonyl compound + Hydrazine | Nucleophilic addition, intramolecular cyclization, dehydration. beilstein-journals.orgresearchgate.net | Classical, robust, wide substrate scope. Regioselectivity can be an issue with unsymmetrical precursors. beilstein-journals.orgnih.gov |

| [3+2] Cycloaddition | Diazo compound + Alkyne | Concerted or stepwise 1,3-dipolar cycloaddition. organic-chemistry.org | High efficiency, often proceeds under mild conditions, good control over substitution patterns. organic-chemistry.orgnih.gov |

| [3+2] Cycloaddition | Nitrile Imine + Alkene/Alkyne | In-situ generation of dipole followed by cycloaddition. organic-chemistry.org | Provides access to polysubstituted pyrazoles with high regioselectivity. organic-chemistry.org |

| Metal-Mediated Coupling | Diazatitanacycle + Oxidant (e.g., TEMPO) | Oxidation-induced inner-sphere N-N reductive elimination. nih.gov | Atypical N-N bond formation route, mechanistic studies show dependence on oxidant coordination. nih.gov |

Mechanistic Studies of N-Functionalization Pathways at Pyrazole Nitrogen

Once the 4-methyl-1H-pyrazole nucleus is formed, the introduction of the 4-bromobenzyl group at the N1 position is a critical N-functionalization step. This transformation is typically an N-alkylation reaction, which can proceed through different mechanistic pathways depending on the reaction conditions.

The most common mechanism is a nucleophilic substitution reaction performed under basic conditions. semanticscholar.org The reaction begins with the deprotonation of the acidic N-H proton of the pyrazole ring by a base (e.g., K₂CO₃, NaH) to generate a pyrazolate anion. researchgate.net This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide). This step typically follows an Sₙ2 mechanism, resulting in the formation of the C-N bond and displacement of the halide ion. researchgate.net For unsymmetrical pyrazoles, the regioselectivity of alkylation (at N1 vs. N2) is a significant consideration, often governed by steric effects where the alkylating agent preferentially attacks the less hindered nitrogen atom. researchgate.net

An alternative, less common pathway involves acid-catalyzed N-alkylation. semanticscholar.org This method can be employed using electrophiles like trichloroacetimidates. The mechanism is proposed to involve the initial protonation of the imidate by a Brønsted acid. semanticscholar.org This activation facilitates the departure of the trichloroacetamide (B1219227) leaving group, potentially forming a carbocation intermediate (in this case, the 4-bromobenzyl cation). The pyrazole nitrogen then attacks this carbocation to yield the N-alkylated product. The formation of a carbocation is supported by the observation that powerful electron-withdrawing groups on the benzyl (B1604629) ring can hinder or prevent the reaction. semanticscholar.org

Table 2: Mechanistic Overview of N-Alkylation of 4-Methyl-1H-Pyrazole

| Condition | Reagents | Mechanistic Pathway | Key Characteristics |

| Basic | 4-Bromobenzyl halide, Base (K₂CO₃, NaH) | Deprotonation to form pyrazolate anion, followed by Sₙ2 nucleophilic substitution. researchgate.net | Common, efficient, regioselectivity influenced by sterics. researchgate.netresearchgate.net |

| Acidic | 4-Bromobenzyl trichloroacetimidate, Brønsted acid (e.g., CSA) | Protonation of imidate, formation of carbocation intermediate, nucleophilic attack by pyrazole. semanticscholar.org | Useful for specific substrates, mechanism implicates a carbocation intermediate. semanticscholar.org |

| Phase Transfer Catalysis | 4-Bromobenzyl halide, Base, PTC catalyst | Formation of pyrazolate anion which is transferred to an organic phase for reaction. researchgate.net | Can improve reaction rates and yields, especially in biphasic systems. researchgate.net |

| Catalyst-Free | Michael Acceptor | Michael addition reaction. semanticscholar.org | High regioselectivity (N1) can be achieved without a catalyst under specific conditions. semanticscholar.org |

Role of Catalysis in Mechanistic Enhancement and Selectivity for Pyrazole Synthesis

Catalysis plays a pivotal role in modern synthetic strategies for pyrazoles, enhancing reaction rates, improving yields, and controlling selectivity. Catalysts can influence both the initial ring construction and subsequent functionalization steps through various mechanisms.

In pyrazole ring synthesis, transition metals like copper, palladium, ruthenium, and iron are frequently used. nih.govorganic-chemistry.org For example, copper catalysts can promote oxidative [3+2] cycloaddition reactions, which may involve the formation of a hydrazonyl radical followed by cyclization. nih.gov Ruthenium complexes can catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with hydrazines, providing a direct route to pyrazoles where water and hydrogen gas are the only byproducts. organic-chemistry.org These catalysts function by activating substrates, lowering activation energies for key bond-forming steps, and facilitating reductive elimination or oxidative addition cycles.

Table 3: Catalytic Systems in Pyrazole Synthesis and their Mechanistic Roles

| Catalytic System | Reaction Type | Mechanistic Role of Catalyst | Selectivity Enhancement |

| Copper(I/II) Oxides | Oxidative Cycloaddition | Promotes C(sp³)-H functionalization and C-C/C-N bond formation, often using air as a green oxidant. nih.gov | Can control the regioselectivity of cycloaddition reactions. |

| Ruthenium Complexes | Dehydrogenative Coupling | Facilitates hydrogen transfer from diol substrates, enabling a one-pot synthesis from readily available precursors. organic-chemistry.org | High regioselectivity in the synthesis of unsymmetrical pyrazoles from β-hydroxy ketones. organic-chemistry.org |

| Basic Molecular Sieves | N-Alkylation | Provides basic sites for efficient pyrazole deprotonation, acting as a heterogeneous catalyst. researchgate.net | Improves reaction efficiency and simplifies product purification. researchgate.net |

| Chiral Metal Complexes | Asymmetric Transfer Hydrogenation | A protic pyrazole additive can cooperate with the metal center to facilitate proton/hydride transfer. nih.gov | Enables enantioselective synthesis of chiral pyrazolone (B3327878) derivatives. nih.govthieme-connect.com |

Spectroscopic and Crystallographic Characterization of 1 4 Bromobenzyl 4 Methyl 1h Pyrazole

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the chemical structure of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazole, confirming its molecular weight, and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum, the protons of the pyrazole (B372694) ring are expected to appear as distinct singlets, typically in the aromatic region of the spectrum. The proton at position 3 (H-3) and the proton at position 5 (H-5) would likely have chemical shifts in the range of 7.5-8.0 ppm. The methyl group protons at position 4 would resonate as a singlet further upfield, generally between 2.0 and 2.5 ppm. The benzylic methylene (B1212753) protons (-CH₂-) are expected to produce a singlet around 5.3 ppm. The protons of the 4-bromobenzyl group will present as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring, typically between 7.0 and 7.6 ppm.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the pyrazole ring are expected to have chemical shifts in the range of 110-140 ppm. The methyl carbon at position 4 would appear at approximately 9-12 ppm. The benzylic methylene carbon is anticipated around 50-55 ppm. The carbons of the 4-bromobenzyl group will show signals in the aromatic region (120-140 ppm), with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole H-3 | 7.5 - 7.8 | 135 - 140 |

| Pyrazole H-5 | 7.8 - 8.1 | 128 - 132 |

| Pyrazole C-4 | - | 115 - 120 |

| 4-Methyl (-CH₃) | 2.0 - 2.5 | 9 - 12 |

| Benzyl (B1604629) (-CH₂-) | 5.2 - 5.5 | 50 - 55 |

| Bromobenzyl C-1' | - | 136 - 139 |

| Bromobenzyl C-2'/C-6' | 7.0 - 7.3 | 128 - 130 |

| Bromobenzyl C-3'/C-5' | 7.4 - 7.6 | 131 - 133 |

Note: These are predicted values based on known data for similar pyrazole derivatives and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies. The IR spectrum is expected to display several key absorption bands.

The C-H stretching vibrations of the aromatic pyrazole and benzene rings are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected to produce characteristic peaks in the 1450-1600 cm⁻¹ range. The C-N stretching vibrations are also found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. A significant band corresponding to the C-Br stretching vibration is anticipated at lower wavenumbers, generally in the 500-650 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N and C=C Stretch (Pyrazole) | 1450 - 1600 |

| C-N Stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the compound's molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺).

Common fragmentation pathways for this molecule would likely involve the cleavage of the benzyl-pyrazole bond. This would result in the formation of a prominent 4-bromobenzyl cation (m/z 169/171) and a 4-methyl-1H-pyrazole radical. Further fragmentation of the 4-bromobenzyl cation could involve the loss of a bromine atom to give a benzyl cation (m/z 91).

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Intermolecular Interactions and Supramolecular Architectures (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound are expected to pack in a manner that maximizes intermolecular interactions, leading to the formation of a stable crystal lattice. While the molecule lacks traditional hydrogen bond donors, weak C-H···N or C-H···π hydrogen bonds may be present, involving the hydrogen atoms of the methyl or benzyl groups and the nitrogen atoms or the π-system of the pyrazole ring of neighboring molecules.

Table of Compounds

| Compound Name |

|---|

Advanced Derivatization and Functionalization Strategies of 1 4 Bromobenzyl 4 Methyl 1h Pyrazole

Regioselective Transformations at the Bromine Center of the Benzyl (B1604629) Moiety (e.g., Cross-Coupling Reactions like Suzuki-Miyaura)

The bromine atom on the benzyl moiety of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazole is a prime site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a highly efficient and widely used method for forming carbon-carbon bonds. nih.govnih.gov This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.com

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, and alkenyl groups, onto the benzyl ring. nih.govacs.org This transformation is pivotal for the synthesis of complex molecules and hybrid scaffolds, where the pyrazole (B372694) unit is linked to other bioactive or functional motifs. researchgate.net The reaction conditions are generally mild and tolerant of various functional groups, making it a robust method for late-stage diversification. acs.orgrsc.org

Key components of the Suzuki-Miyaura reaction for this scaffold include:

Palladium Catalyst: A variety of palladium catalysts can be employed, often as pre-catalysts that form the active Pd(0) species in situ. Common examples include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and catalysts incorporating advanced phosphine (B1218219) ligands like XPhos, which are effective for coupling challenging substrates. mdpi.comrsc.org

Base: A base is required to activate the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used. nih.govmdpi.com

Solvent System: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, or dimethylformamide (DMF). nih.govmdpi.com

The following table illustrates representative examples of Suzuki-Miyaura cross-coupling reactions on the this compound scaffold.

| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 4-Methyl-1-(4-phenylbenzyl)-1H-pyrazole |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-1H-pyrazole |

| Pyridin-3-ylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 4-Methyl-1-(4-(pyridin-3-yl)benzyl)-1H-pyrazole |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 4-Methyl-1-(4-(thiophen-2-yl)benzyl)-1H-pyrazole |

Modifications of the Pyrazole Ring (e.g., Electrophilic Aromatic Substitution, C-H Functionalization)

The pyrazole ring is an electron-rich aromatic system, making it susceptible to various modifications. nih.gov However, in this compound, the substitution pattern dictates the regioselectivity of further reactions.

Electrophilic Aromatic Substitution: Generally, electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C4 position due to its higher electron density. rrbdavc.orgquora.com In the target molecule, this position is blocked by a methyl group. Consequently, electrophilic attack is directed to the C3 or C5 positions. However, these positions are significantly less reactive than C4. rrbdavc.org Furthermore, the bulky 1-benzyl group can sterically hinder the approach of electrophiles to the C5 position. Typical electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation may require harsh conditions and could lead to mixtures of products or undesired side reactions. scribd.com

C-H Functionalization: Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, offer a more direct and efficient route to modify the pyrazole ring, bypassing the need for pre-functionalized substrates. nih.govrsc.org These methods allow for the regioselective introduction of aryl, alkyl, or other functional groups at the C3 and C5 positions. Palladium, rhodium, and copper catalysts are commonly used for such transformations. rsc.orgacs.org For instance, directed C-H activation can be achieved where a directing group on the N1-substituent guides the metal catalyst to a specific C-H bond, although the simple benzyl group is not a classical directing group. Nonetheless, direct arylation at the C5 position is a feasible strategy, providing access to a range of 5-substituted pyrazole derivatives. acs.org Another powerful technique is lithiation, where a strong base like n-butyllithium can deprotonate the C5 position, followed by quenching with an electrophile to introduce a substituent regioselectively. consensus.app

Transformations of the Methyl Group for Further Functionalization

The methyl group at the C4 position of the pyrazole ring, while seemingly unreactive, can be chemically transformed into other functional groups, providing another avenue for derivatization. This methyl group is adjacent to the aromatic pyrazole ring and can undergo reactions typical for benzylic or allylic positions.

Possible transformations include:

Radical Halogenation: The methyl group can be halogenated, typically brominated, using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., with light or AIBN). This yields a 4-(bromomethyl) derivative, which is a versatile intermediate for subsequent nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR, -NR₂).

Oxidation: The methyl group can be oxidized to an aldehyde (formyl group) or a carboxylic acid. This can be achieved using various oxidizing agents. The resulting 4-formyl or 4-carboxy-pyrazole derivatives are valuable building blocks for further synthesis, such as condensation reactions or amide bond formations. The Vilsmeier-Haack reaction is a known method for introducing a formyl group onto a pyrazole ring, though it typically targets an unsubstituted C4 position. nih.gov

Deprotonation and Alkylation: Although more challenging than C-H activation on the ring, deprotonation of the methyl group with a very strong base followed by reaction with an electrophile can be a potential route for introducing new carbon-carbon bonds.

These transformations of the methyl group significantly expand the synthetic utility of the this compound scaffold.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores or functional scaffolds into a single molecule, is a powerful strategy in drug discovery and materials science. nih.govasianpubs.org The this compound core is an excellent platform for creating such hybrid molecules due to its multiple functionalization points. researchgate.netresearchgate.net

Strategies for synthesizing hybrid molecules include:

Cross-Coupling at the Bromine Center: As detailed in section 5.1, the Suzuki-Miyaura reaction is a primary tool for linking the bromobenzyl moiety to other complex heterocyclic systems. rsc.org For example, coupling with boronic acids derived from other bioactive cores (e.g., quinoline, benzimidazole, indole) can generate novel hybrid structures with potentially synergistic or enhanced biological activities. nih.govasianpubs.org

Functionalization of the Pyrazole Ring: Building upon the modifications described in section 5.2, new functionalities can be introduced on the pyrazole ring itself, which can then be used to connect to other molecular fragments. For instance, a C5-iodinated pyrazole could undergo a subsequent Sonogashira or Suzuki coupling.

Linkage via the Methyl Group: The functionalized methyl group (section 5.3) can serve as a linker. For example, a 4-(bromomethyl) derivative can be used to alkylate phenols, amines, or thiols on another molecule, creating an ether, amine, or thioether linkage between the two scaffolds.

These approaches have been used to create a variety of pyrazole-based hybrid molecules, including potent protein kinase inhibitors, which often feature a central pyrazole scaffold linked to other aromatic or heterocyclic systems. nih.govacs.orgacs.org The ability to systematically modify each part of the this compound molecule allows for the fine-tuning of its chemical and biological properties. acs.org

Computational Chemistry and Theoretical Studies on 1 4 Bromobenzyl 4 Methyl 1h Pyrazole

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Hartree-Fock)

Quantum mechanical (QM) calculations are fundamental to modern computational chemistry, offering a route to understand the electronic structure and predict the reactivity of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to study pyrazole (B372694) derivatives. uni-greifswald.de DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in describing electron correlation. dergipark.org.tr These calculations begin with the optimization of the molecule's ground-state geometry, ensuring that the calculated structure corresponds to a minimum on the potential energy surface.

The electronic behavior of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazole is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For pyrazole derivatives, the HOMO is typically distributed over the π-system of the pyrazole and phenyl rings, while the LUMO is also centered on these aromatic systems.

Charge distribution analysis, often visualized using a Molecular Electrostatic Potential (MEP) map, identifies the electron-rich and electron-poor regions of the molecule. In this compound, the MEP map would be expected to show negative potential (red/yellow) around the N2 nitrogen of the pyrazole ring, indicating a nucleophilic site susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and, significantly, in the region of the bromine atom along the C-Br bond axis (a "sigma-hole"), which is characteristic for halogen bonding.

Table 1: Illustrative Quantum Chemical Properties for this compound based on DFT Calculations Note: The following data are representative values based on calculations of similar pyrazole derivatives and are for illustrative purposes.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Mulliken Charge on N1 | -0.25 e | Highlights the charge distribution on the pyrazole ring nitrogens. |

| Mulliken Charge on N2 | -0.35 e | |

| Mulliken Charge on Br | -0.05 e | Shows the partial charge on the bromine atom. |

Computational methods are instrumental in modeling reaction mechanisms, such as the synthesis of this compound. A common synthetic route is the N-alkylation of 4-methylpyrazole (B1673528) with 4-bromobenzyl bromide. This reaction can lead to two different isomers, with the benzyl (B1604629) group attaching to either the N1 or N2 position of the pyrazole ring.

QM calculations can be used to map the potential energy surface for both reaction pathways. By locating the transition state (TS) structures and calculating their energies, the activation energy (Ea) for each pathway can be determined. The pathway with the lower activation energy is kinetically favored. For unsymmetrical pyrazoles, the regioselectivity of N-alkylation is often influenced by both steric and electronic factors. Theoretical studies can quantify these effects, predicting the major product isomer, which is crucial for synthetic planning.

Table 2: Representative Activation Energies for the N-Alkylation of 4-methylpyrazole Note: These values are hypothetical, intended to illustrate the outcome of a reaction pathway analysis.

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Predicted Outcome |

|---|---|---|

| N1 Alkylation | 18.5 | Kinetically favored pathway, major product. |

| N2 Alkylation | 21.0 | Kinetically disfavored pathway, minor product. |

Conformation Analysis and Energetics of Rotational Barriers

Conformational analysis is typically performed by systematically rotating a specific dihedral angle and calculating the energy at each step, creating a potential energy profile. researchgate.net The energy difference between the most stable conformation (energy minimum) and the least stable conformation (energy maximum) defines the rotational energy barrier. nih.govnih.gov For N-benzylformamides, which are structurally related, these barriers can be significant enough to influence conformational preferences at room temperature. mdpi.com DFT calculations are well-suited for determining these barriers, providing insight into the molecule's dynamic behavior. mdpi.com

Table 3: Illustrative Rotational Energy Barriers in this compound Note: Data are representative, based on studies of N-benzyl and biphenyl-like systems.

| Bond Rotation | Associated Dihedral Angle | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| Pyrazole-Methylene | C5-N1-CH2-C(aryl) | ~4 - 6 |

| Methylene-Phenyl | N1-CH2-C(aryl)-C(aryl) | ~2 - 3 |

Intermolecular Interaction Energy Analysis within Supramolecular Assemblies

In the solid state, molecules of this compound arrange into a crystal lattice through a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for crystal engineering and predicting material properties. The key interactions expected for this molecule include π-π stacking between the pyrazole and bromophenyl rings, C-H···π interactions, and, most notably, halogen bonding.

Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole on bromine) and a nucleophilic site, such as the N2 atom of a neighboring pyrazole ring. Computational methods can be used to identify and quantify the strength of these interactions within molecular dimers or larger clusters extracted from a crystal structure. High-level QM calculations can provide precise interaction energies, which can be further broken down into components like electrostatic, dispersion, and exchange-repulsion forces to understand the nature of the bonding.

Table 4: Representative Intermolecular Interaction Energies Note: Energies are illustrative and based on computational studies of similar halogenated and aromatic heterocyclic compounds.

| Interaction Type | Interacting Groups | Typical Interaction Energy (kcal/mol) |

|---|---|---|

| Halogen Bond | C-Br ··· N(pyrazole) | -2.5 to -4.0 |

| π-π Stacking | Phenyl Ring ··· Pyrazole Ring | -2.0 to -3.5 |

| C-H···π Interaction | CH(benzyl) ··· Phenyl Ring | -1.0 to -2.5 |

Research Applications of 1 4 Bromobenzyl 4 Methyl 1h Pyrazole in Contemporary Chemical Science Excluding Clinical/biological

Role as a Precursor or Building Block in Complex Organic Synthesis

The utility of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazole as a synthetic intermediate stems from the reactivity of its distinct functional groups. The pyrazole (B372694) ring is a stable aromatic system, while the bromobenzyl moiety provides a key site for carbon-carbon and carbon-heteroatom bond formation.

The bromine atom on the phenyl ring is particularly valuable for cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed to functionalize aryl bromides. This allows for the introduction of a wide array of substituents, transforming the bromobenzyl group into more complex structures. The reactivity of the bromine atom makes the compound a valuable precursor for creating diverse pyrazole derivatives. ontosight.ai

Below is a table summarizing potential synthetic transformations involving this compound.

| Reaction Type | Reactive Site | Potential Reagent/Catalyst | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br bond on benzyl (B1604629) group | Aryl boronic acid, Pd catalyst, Base | Formation of a biaryl system at the benzyl position |

| Heck Coupling | C-Br bond on benzyl group | Alkene, Pd catalyst, Base | Alkene substitution at the benzyl position |

| Buchwald-Hartwig Amination | C-Br bond on benzyl group | Amine, Pd catalyst, Base | Formation of an N-aryl bond at the benzyl position |

| Nucleophilic Substitution | C-Br bond on benzyl group | Nucleophiles (e.g., CN-, OR-, SR-) | Displacement of bromide to introduce new functional groups |

Utility in Materials Science and Supramolecular Chemistry (e.g., Ligands for Metal-Organic Frameworks)

The pyrazole moiety is a well-established ligand in coordination chemistry and materials science. fishersci.ca The two adjacent nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, making pyrazole-containing molecules excellent building blocks for metal-organic frameworks (MOFs). chim.it MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. researchgate.net

This compound can function as a monodentate or bidentate ligand. The nitrogen atoms of the pyrazole ring are the primary coordination sites. The bulky bromobenzyl group can influence the resulting framework's topology and pore environment, potentially tailoring the material's properties for specific applications. digitellinc.com The ability to functionalize the bromine atom post-synthesis adds another layer of versatility, allowing for the modification of the MOF's internal surface.

The design of MOFs often relies on the careful selection of organic linkers to control the structure and function of the final material. researchgate.netdigitellinc.com Pyrazole-based ligands have been successfully used to construct stable and highly porous MOFs. researchgate.netdntb.gov.ua For instance, pyrazole-dicarboxylate ligands have been used to create robust aluminum-based MOFs capable of capturing formaldehyde. researchgate.net While specific studies on MOFs incorporating this compound are not prevalent, its structural motifs are highly relevant to this field.

Application in Analytical Chemistry (e.g., as Chemical Sensors or Probes)

The development of chemical sensors is a significant area of analytical chemistry. Molecules that can selectively bind to an analyte and produce a measurable signal, such as a change in fluorescence or color, are highly sought after. Pyrazole derivatives have found applications as fluorescent materials and dyes. globalresearchonline.net

MOFs constructed from pyrazole-based ligands have shown promise in sensing applications. digitellinc.com For example, certain zinc and cadmium MOFs built with imidazole-containing ligands (structurally related to pyrazoles) can selectively sense Fe(III) ions and ketone molecules through a fluorescent response. rsc.org An organoarsine pyrazole ligand was used to create a MOF that acts as a stable and reversible sensor for sulfur dioxide (SO2). digitellinc.com

The this compound molecule itself, or its derivatives, could be explored for similar purposes. The aromatic pyrazole and phenyl rings provide a conjugated system that can exhibit fluorescence. Interaction with specific analytes could potentially alter the electronic properties of this system, leading to a detectable change in its spectroscopic signature. The bromine atom offers a handle for attaching the molecule to surfaces or incorporating it into larger sensing arrays.

Contribution to Fundamental Understanding of Heterocyclic Reactivity and Aromaticity

Pyrazole is an aromatic, five-membered heterocycle. globalresearchonline.net Its chemistry is of fundamental interest to organic chemists. The presence of two nitrogen atoms makes it a π-excessive system, influencing its reactivity. Pyrazoles readily undergo electrophilic substitution, typically at the C4 position. globalresearchonline.netnih.gov

In this compound, the C4 position is blocked by a methyl group. This structural feature directs any potential electrophilic attack to other positions on the pyrazole or phenyl rings, allowing for studies into the relative reactivity of these sites. The electronic properties of the N-benzyl group can also modulate the aromaticity and reactivity of the pyrazole ring.

Studying the reaction kinetics and mechanisms of this compound can provide insights into how different substituents influence the fundamental properties of the pyrazole core. For example, comparing its reactivity to that of 1-benzyl-1H-pyrazole or 1-(4-bromobenzyl)-1H-pyrazole (without the 4-methyl group) would elucidate the electronic and steric effects of the methyl substituent. Such fundamental studies are crucial for the rational design of new pyrazole-based compounds with tailored properties for various applications. chim.it

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Bromobenzyl)-4-methyl-1H-pyrazole?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves alkylation of 4-methylpyrazole with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMSO or acetonitrile) at 60–80°C for 12–24 hours . Solvent choice and reaction time significantly influence yield; acetonitrile often provides higher purity compared to DMSO due to reduced side reactions. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the benzyl proton signals appear as a singlet near δ 5.2 ppm, while pyrazole protons resonate at δ 7.2–7.8 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 265.03) .

- X-ray Crystallography : Used to resolve ambiguities in substitution patterns, particularly for bromine placement and pyrazole ring geometry .

Q. How can researchers optimize purification protocols to achieve >95% purity?

- Methodological Answer : Combine recrystallization (ethanol/water solvent system) with preparative HPLC (C18 column, methanol/water mobile phase). Monitor purity via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) and confirm with HPLC-DAD (λ = 254 nm). Adjust gradient elution to separate brominated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Standardized Assay Conditions : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP levels for cytotoxicity assays) to eliminate variability .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with targets like cyclooxygenase-2 (COX-2) or cannabinoid receptors, identifying structural motifs critical for activity .

- Meta-Analysis : Use tools like RevMan to statistically analyze disparate datasets, focusing on effect sizes and confidence intervals .

Q. What experimental strategies elucidate the role of the bromine substituent in reactivity and bioactivity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 4-chloro or unsubstituted benzyl derivatives) and compare reaction kinetics in Suzuki couplings or biological assays (e.g., IC₅₀ values in kinase inhibition) .

- DFT Calculations : Compute electron density maps (Gaussian 09, B3LYP/6-311+G(d,p)) to assess bromine’s impact on HOMO-LUMO gaps and electrophilic aromatic substitution reactivity .

- X-ray Absorption Spectroscopy (XAS) : Probe bromine’s electronic environment in catalytic intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological potential?

- Methodological Answer :

- Fragment-Based Design : Introduce substituents (e.g., trifluoromethyl, nitro) at the pyrazole 3-position via Pd-catalyzed cross-coupling. Test derivatives in parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (LogP) with blood-brain barrier penetration .

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify essential interaction sites (e.g., hydrogen bond acceptors near the bromine) .

- In Vivo Validation : Prioritize compounds with <10 µM IC₅₀ in vitro for PK/PD studies in rodent models, focusing on bioavailability and metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.